molecular formula C19H20N2O6S B2759283 Methyl (4-((3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)sulfonyl)phenyl)carbamate CAS No. 2034597-83-4

Methyl (4-((3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)sulfonyl)phenyl)carbamate

Cat. No.: B2759283
CAS No.: 2034597-83-4
M. Wt: 404.44
InChI Key: HFZCDDSOHTUSMA-UHFFFAOYSA-N
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Description

Methyl (4-((3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)sulfonyl)phenyl)carbamate is a useful research compound. Its molecular formula is C19H20N2O6S and its molecular weight is 404.44. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antibacterial Applications

Research highlights the synthesis of novel heterocycles based on pyrrolidine and thieno[2,3-b]pyridine derivatives, indicating their potential in antimicrobial and antibacterial therapies. For instance, [(phenyl, 1,3-benzodioxol-5-yl)methylene]hydrazides of 3-pyrrol-1-ylthieno[3,2-b]pyridin-2-carboxylic acid exhibit antibacterial properties, suggesting their role in combating bacterial infections (Kostenko et al., 2015).

Antitumor Activity

The compound's framework is also explored for its antitumor capabilities. Thiophene and N-substituted thieno[3,2-d] pyrimidine derivatives have been synthesized as potent antitumor agents, indicating the potential for developing new cancer therapies with improved efficacy and selectivity (Hafez et al., 2017).

Material Science Innovations

In material science, the chemical serves as a building block for creating novel materials. For example, polybenzimidazoles containing 4-phenyl phthalazinone moieties show promise for high-temperature PEM fuel cells, highlighting the compound's significance in energy-related applications (Li et al., 2012).

Electronic and Optical Properties

The development of photosensitive poly(benzoxazole) precursors, incorporating derivatives of the chemical, indicates its utility in the field of photolithography and electronic devices, offering pathways to fabricate patterns with high resolution and sensitivity (Ebara et al., 2002).

Properties

IUPAC Name

methyl N-[4-[3-(1,3-benzodioxol-5-yl)pyrrolidin-1-yl]sulfonylphenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O6S/c1-25-19(22)20-15-3-5-16(6-4-15)28(23,24)21-9-8-14(11-21)13-2-7-17-18(10-13)27-12-26-17/h2-7,10,14H,8-9,11-12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFZCDDSOHTUSMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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